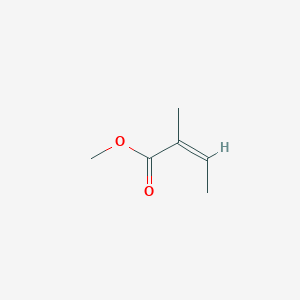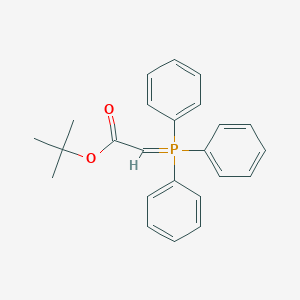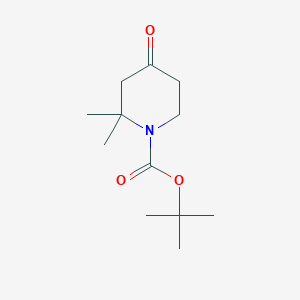
Angelic Acid Methyl Ester
Overview
Description
Angelic acid methyl ester, also known as methyl (Z)-2-methyl-2-butenoate, is an organic compound derived from angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid found in various plants, particularly those in the Apiaceae family. The ester form, this compound, is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Angelic Acid Methyl Ester, also known as angelates, are the active components of herbal medicine used against a wide range of health disturbances It’s known that the angelic acid esters of sesquiterpene alcohols, such as petasin, are the active chemical behind the strong pain-relieving and spasmolytic action of extracts from the plant butterbur .
Mode of Action
It’s known that angelates have demonstrated therapeutic benefits, including anti-inflammatory and anti-cancer effects . The interaction of this compound with its targets leads to these therapeutic effects.
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. In a study where Saccharomyces cerevisiae was engineered to produce angelyl-CoA, the CoA-activated form of angelic acid, genes recently identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 were expressed in S. cerevisiae . This led to the production of angelyl-CoA, an important intermediate in the pathway . Other important intermediates in the pathway include methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .
Result of Action
The result of this compound’s action is the alleviation of various health disturbances, including pains, fever, gout, heartburn, etc . It’s also known for its strong pain-relieving and spasmolytic action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a volatile solid with a biting taste and pungent sour odor . It dissolves rapidly in alcohol or hot water and slowly in cold water These properties can influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Angelic Acid Methyl Ester plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, a budding yeast . The compound is produced through the expression of genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 . The nature of these interactions involves the conversion of propionyl-CoA to angelyl-CoA .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, the production of angelyl-CoA, the CoA-activated form of angelic acid, is influenced by the presence of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of enzymes, such as the propionyl-CoA synthase from Streptomyces sp., which is crucial for the production of angelyl-CoA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It has been observed that the production of angelyl-CoA in yeast from exogenously supplied carboxylic acid precursors is possible .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels. For instance, it plays a role in the biosynthesis of angelyl-CoA, interacting with propionyl-CoA synthase from Streptomyces sp .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angelic acid methyl ester can be synthesized through the esterification of angelic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of mixed anhydrides. For instance, a mixed anhydride prepared from angelic acid and 2,4,6-trichlorobenzoyl chloride can be used to esterify alcohols in dry toluene at elevated temperatures (70-80°C) for extended periods (19-36 hours). This method ensures high yields and purity of the ester product .
Chemical Reactions Analysis
Types of Reactions: Angelic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Methyl 2-methyl-2-butenoate can be oxidized to form 2-methyl-2-butenoic acid.
Reduction: Reduction of the ester yields 2-methyl-2-butanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Angelic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Comparison with Similar Compounds
Tiglic Acid Methyl Ester:
Crotonic Acid Methyl Ester: Another related compound, crotonic acid methyl ester, has a similar structure but lacks the methyl group at the 2-position.
Uniqueness: Angelic acid methyl ester is unique due to its specific cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer, tiglic acid methyl ester. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJWBYNQJLBIGS-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302312 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5953-76-4, 6622-76-0 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tiglate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)

![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)

